BenchChemオンラインストアへようこそ!

3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol

Lipophilicity Drug-likeness Permeability prediction

This compound is a crystallographically validated (structure published 2024), fragment-sized building block (MW 170.17). With a TPSA of 75.5 Ų, XLogP3 of -0.8, and 2 HBD, it offers a balanced aqueous solubility/cell-permeability profile superior to typical uracil analogs. The pyrimidine C2 ether linkage provides a distinct vector for parallel library synthesis at C4/C5. CRITICAL SPECS: Verify ≥95% purity (HPLC), absence of N-alkylated regioisomers via ¹H NMR, and request the CIF file for direct X-ray comparison. Note: This is a racemic mixture; enantiopure forms are not implied.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 54126-96-4
Cat. No. B8573184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol
CAS54126-96-4
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)OCC(CO)O
InChIInChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2
InChIKeyYRDPGBRDUTZTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol (CAS 54126-96-4): A Pyrimidinyloxy Propanediol Building Block for Research Procurement


3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol (CAS 54126-96-4, molecular formula C₇H₁₀N₂O₃, MW 170.17 g/mol) is a synthetic small molecule comprising a pyrimidine ring linked via an ether oxygen to a propane-1,2-diol chain [1]. It belongs to the class of pyrimidinyloxy alkanediols, which are employed as versatile intermediates in medicinal chemistry and chemical biology [2]. The compound has been characterized by updated spectroscopic data (¹H, ¹³C NMR, IR) and, for the first time, by single-crystal X-ray crystallography, providing unambiguous structural confirmation [3]. Despite its presence in screening collections, publicly available comparative biological performance data for this specific compound remain extremely limited, a fact that must govern procurement decisions.

Why 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol Cannot Be Assumed Interchangeable with Other Pyrimidinyloxy Propanediols


The assumption that any pyrimidinyloxy propanediol can substitute for 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is unsupported by data. The position of the ether linkage on the pyrimidine ring (C2 vs. C4 vs. C5) dictates the electronic environment of the heterocycle, profoundly affecting hydrogen-bonding capability, dipole moment, and metabolic stability [1]. Even subtle changes in the diol chain length or regiochemistry (e.g., 1,2-diol vs. 1,3-diol) alter logP, solubility, and the spatial presentation of hydrogen-bond donors, which can radically change target binding or pharmacokinetics [1][2]. Furthermore, this compound is a racemic mixture, not an enantiopure (R) form; the two enantiomers can exhibit different biological activities, making chiral purity a critical procurement specification that cannot be overlooked [2]. The quantitative evidence below confirms that even computationally derived properties differentiate this compound meaningfully from its closest in-class neighbors.

Quantitative Differentiation Evidence for 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol vs. Closest Analogs


Lipophilicity (XLogP3) of 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol vs. 1-(2,3-Dihydroxypropyl)uracil

The target compound exhibits an XLogP3 of -0.8, whereas the structurally related acyclic nucleoside analog 1-(2,3-dihydroxypropyl)uracil has an XLogP3 of -1.2 [1][2]. This 0.4 log unit difference represents an approximately 2.5-fold higher calculated partition coefficient for the pyrimidinyloxy compound, suggesting superior passive membrane permeability. This is critical when selecting building blocks for CNS-penetrant or orally bioavailable candidates.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA): Implication for Oral Bioavailability Differentiation

The topological polar surface area (TPSA) of the target compound is 75.5 Ų, which falls within Veber's preferred range (<140 Ų) for oral bioavailability [1]. In contrast, the phenol analog 3-(pyrimidin-2-yloxy)phenol (PYR-41, a known bioactive) has a lower TPSA of 55.6 Ų, while the carboxylic acid analog 3-(pyrimidin-2-yloxy)benzoic acid has a TPSA of 76.1 Ų [2][3]. Our compound strikes a balance—higher than the phenol (which may limit solubility) but lower than the acid (which can hinder permeation). This differential positions it distinctively for scaffold optimization.

Polar surface area Oral bioavailability Veber's rules

Hydrogen Bond Donor Count and Its Impact on Solubility vs. Permeability Profile

3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol possesses exactly 2 hydrogen bond donors (both from the diol) [1]. By contrast, the common analog 1-(2,3-dihydroxypropyl)uracil contains 3 H-bond donors (two from the diol plus one NH from the uracil ring) [2]. This one-donor deficit reduces the compound's capacity for strong aqueous solvation, which is predicted to increase passive membrane permeability while still retaining sufficient solubility for most biological assay conditions. The removal of a H-bond donor without introducing additional molecular weight (MW = 170.17 for both) [3] represents a favorable shift in the solubility-permeability balance.

H-bond donors Solubility Lipinski's Rule of Five

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Implications

The target compound features 4 rotatable bonds [1], compared to 5 rotatable bonds for the ether-extended analog 1-[2-(2,3-dihydroxypropyloxy)ethyl]pyrimidine [2]. One fewer freely rotating bond reduces the conformational entropy penalty upon target binding by an estimated 0.7–1.2 kcal/mol (based on the well-established empirical estimate of ~0.7–1.0 kcal/mol per frozen rotor), which can translate to a 3- to 7-fold improvement in binding affinity, all else being equal. This molecular rigidity advantage is a critical metric for fragment-based drug design and lead optimization programs.

Rotatable bonds Conformational flexibility Binding affinity prediction

Recommended Application Scenarios for 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol Based on Verified Differentiation


Fragment-Based Lead Discovery Requiring Balanced Polarity and Permeability

With a TPSA of 75.5 Ų and XLogP3 of -0.8, this compound is an ideal fragment-sized (MW 170.17) starting point for medicinal chemistry campaigns that demand both aqueous solubility for biochemical assays and sufficient lipophilicity for cell penetration [1]. The 2 H-bond donor profile (vs. 3 in uracil analogs) [2] accelerates the optimization of permeability without the need for prodrug strategies. Procurement specifications should require ≥95% purity by HPLC and certificate of analysis including NMR and MS confirmation.

Synthetic Intermediate for Acyclic Nucleoside Analog Libraries

The established synthetic route to 1-(hydroxyalkoxy)pyrimidines [1] validates this scaffold as a precursor for generating diverse acyclic nucleoside analogs. The pyrimidine C2 ether linkage provides a distinct vector for further functionalization at C4 and C5 positions, enabling parallel library synthesis. Researchers should verify the absence of N-alkylated regioisomers via ¹H NMR.

Crystallography and Structural Biology Studies Requiring Unambiguous Structural Confirmation

The first single-crystal X-ray structure of this compound was published in 2024 [1], providing definitive bond lengths, angles, and intermolecular packing. This makes the compound a reliable reference standard for crystallographic fragment screening campaigns. Laboratories should procure material accompanied by the X-ray structure report or CIF file for direct comparison.

Physicochemical Probing in Permeability and Solubility SAR Studies

When constructing a series to probe the impact of incremental structural changes on ADME properties, this compound provides a well-defined data point (TPSA 75.5 Ų, XLogP3 -0.8, HBD 2, rotatable bonds 4) that bridges the gap between more polar uracil and more lipophilic phenol analogs [1]. It is valuable for validating in silico ADME models. Minimum procurement specification: lot-specific HPLC purity data and water solubility measurement (kinetic or thermodynamic).

Quote Request

Request a Quote for 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.